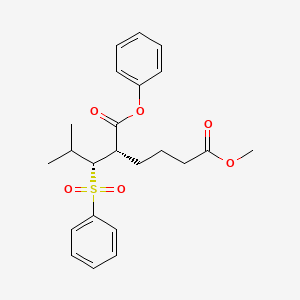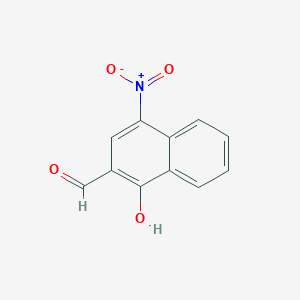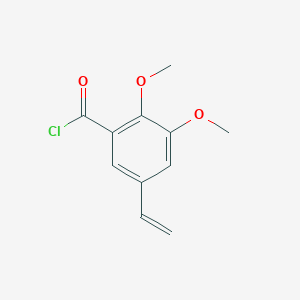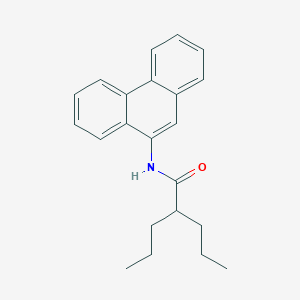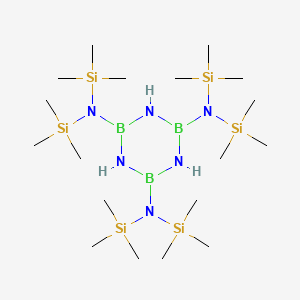
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine is a complex organosilicon compound It features a triazatriborinane core, which is a six-membered ring containing alternating nitrogen and boron atoms, with trimethylsilyl groups attached to the nitrogen atoms
Preparation Methods
The synthesis of N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine typically involves the reaction of a triazatriborinane precursor with trimethylsilyl chloride in the presence of a base The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive intermediates
Chemical Reactions Analysis
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of boron-nitrogen-hydrogen compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-nitrogen compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and mechanical properties.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in biomedical devices.
Industry: Its applications in industry are limited but may include use in specialized coatings or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine exerts its effects is primarily through its ability to form stable complexes with various substrates. The trimethylsilyl groups provide steric protection, while the boron-nitrogen core can interact with other molecules through coordination bonds. This allows the compound to act as a catalyst or a stabilizing agent in various chemical reactions.
Comparison with Similar Compounds
Similar compounds to N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine include:
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine: This compound has methoxymethyl groups instead of trimethylsilyl groups.
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(propan-2-yloxymethyl)-1,3,5-triazine-2,4,6-triamine: This compound features propan-2-yloxymethyl groups.
N~2~,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(pyridin-2-yl)-1,3,5-triazine-2,4,6-triamine: This compound has pyridin-2-yl groups.
The uniqueness of N2,N~2~,N~4~,N~4~,N~6~,N~6~-Hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine lies in its trimethylsilyl groups, which provide distinct steric and electronic properties compared to other similar compounds.
Properties
CAS No. |
113665-33-1 |
|---|---|
Molecular Formula |
C18H57B3N6Si6 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane-2,4,6-triamine |
InChI |
InChI=1S/C18H57B3N6Si6/c1-28(2,3)25(29(4,5)6)19-22-20(26(30(7,8)9)31(10,11)12)24-21(23-19)27(32(13,14)15)33(16,17)18/h22-24H,1-18H3 |
InChI Key |
BZCYQDSYMVGQKY-UHFFFAOYSA-N |
Canonical SMILES |
B1(NB(NB(N1)N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


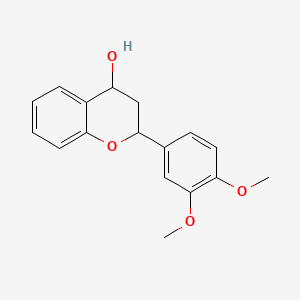
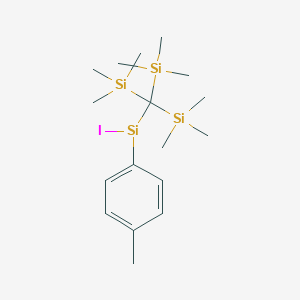
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
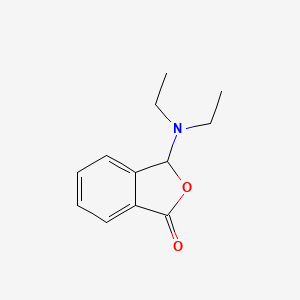
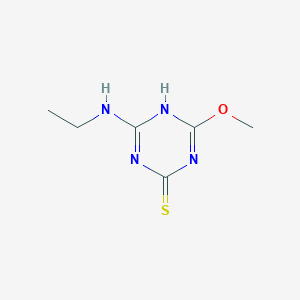
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

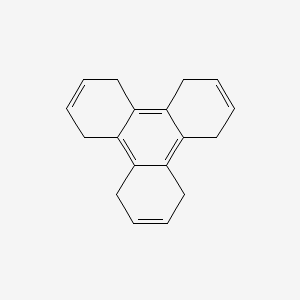
![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
